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molecular formula C5H5ClN2O B176341 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 117007-77-9

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B176341
M. Wt: 144.56 g/mol
InChI Key: BRTDPKPJDXNQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964732B2

Procedure details

N,N-Dimethyl formamide (2980 mg, 40.8 mmol) was added to 1-methyl-1H-pyrazol-5-ol (1000 mg, 10.19 mmol). Phosphorus oxychloride (7.46 ml, 81.5 mmol) was then added dropwise over 10 minutes. The reaction was then heated to 80° C. for 6 hours. The reaction was concentrated in vacuo and crude material neutralised with saturated aqueous NaHCO3 solution. The product was then extracted with ethyl acetate (2×25 ml), the combined organics were washed with brine (20 ml) dried over Na2SO4, filtered and concentrated in vacuo to give the title product as a brown oil which formed a crystalline solid upon standing (1130 mg, 77% yield). 1H NMR (400 MHz, CD3OD) 3.84-3.87 (3H s) 7.95-7.97 (1H d) 9.76-9.78 (1H d).
Quantity
2980 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:5])C=O.CN1[C:11]([OH:12])=[CH:10][CH:9]=[N:8]1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:5]1[N:2]([CH3:1])[N:8]=[CH:9][C:10]=1[CH:11]=[O:12]

Inputs

Step One
Name
Quantity
2980 mg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1000 mg
Type
reactant
Smiles
CN1N=CC=C1O
Step Two
Name
Quantity
7.46 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo and crude material
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with ethyl acetate (2×25 ml)
WASH
Type
WASH
Details
the combined organics were washed with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NN1C)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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